(1R,2R)-2-aminocyclohex-3-ene-1-carboxylic acid
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Overview
Description
(1R,2R)-2-Aminocyclohex-3-ene-1-carboxylic acid is a chiral amino acid derivative with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a cyclohexene ring with an amino group and a carboxylic acid group attached at specific positions, making it a valuable building block for various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-aminocyclohex-3-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of γ-substituted amino acid derivatives. This method typically requires the use of specific reagents and catalysts to facilitate the cyclization process . Another method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by subsequent chemical transformations to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Aminocyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amine derivatives .
Scientific Research Applications
(1R,2R)-2-Aminocyclohex-3-ene-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1R,2R)-2-aminocyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context, by binding to the active sites of enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-Cyclohexane-1,2-dicarboxylic acid: Another chiral compound with similar structural features but different functional groups.
(1R,2R)-Cyclohexane-1,2-diamine: A related compound used in the synthesis of chiral catalysts and ligands.
Uniqueness
(1R,2R)-2-Aminocyclohex-3-ene-1-carboxylic acid is unique due to its specific combination of functional groups and chiral centers, which make it a versatile building block for various chemical syntheses and applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its significance .
Properties
CAS No. |
785015-46-5 |
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Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(1R,2R)-2-aminocyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h2,4-6H,1,3,8H2,(H,9,10)/t5-,6-/m1/s1 |
InChI Key |
CIXNUOPCFXQTTK-PHDIDXHHSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C=C1)N)C(=O)O |
Canonical SMILES |
C1CC(C(C=C1)N)C(=O)O |
Origin of Product |
United States |
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